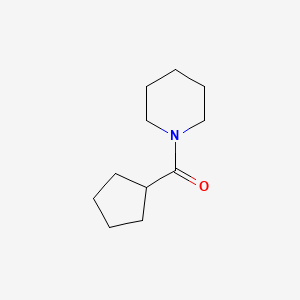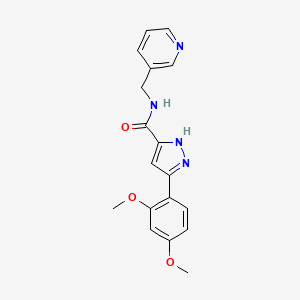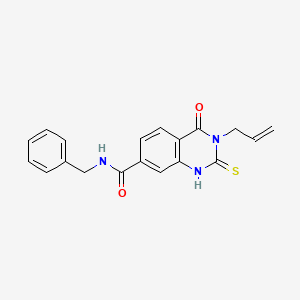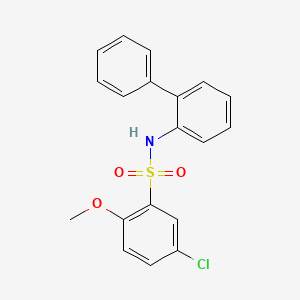
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as "FMOC-triazole," is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of FMOC-triazole is not fully understood, but it is believed to function as a molecular scaffold for the development of small molecule inhibitors and ligands. The triazole ring in FMOC-triazole is an important structural feature that allows for the formation of hydrogen bonds and other interactions with biological targets.
Biochemical and Physiological Effects:
FMOC-triazole has been found to have various biochemical and physiological effects in lab experiments. It has been shown to inhibit the growth of cancer cells and bacteria, as well as to modulate the activity of enzymes and receptors. FMOC-triazole has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using FMOC-triazole in lab experiments is its versatility as a molecular scaffold for the development of small molecule inhibitors and ligands. Its solubility in organic solvents also makes it easy to work with in lab settings. However, one limitation of FMOC-triazole is its potential toxicity, which must be carefully evaluated in lab experiments.
Future Directions
There are many potential future directions for the use of FMOC-triazole in scientific research. One direction is the development of more potent and selective inhibitors and ligands for biological targets. Another direction is the use of FMOC-triazole in the development of new imaging and detection techniques for biological molecules. Additionally, the potential use of FMOC-triazole in drug discovery and development for various diseases could be explored further.
Synthesis Methods
FMOC-triazole is synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the coupling of an azide functional group with an alkyne functional group to form a triazole ring. The reaction is catalyzed by a copper catalyst, and the FMOC group is added to protect the amine functional group. The final product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
FMOC-triazole has been used in various scientific research applications, particularly in drug discovery and development. It has been found to have potential as a scaffold for the development of small molecule inhibitors and ligands for various biological targets. FMOC-triazole has also been used in the development of fluorescent probes for imaging and detection of biological molecules.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-6-4-11(5-7-12)19-10-14(17-18-19)15(20)16-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLILVOEFLPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)


![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)




![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)